molecular formula C11H13N3OS B2970207 3-isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one CAS No. 929975-07-5

3-isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one

Cat. No. B2970207
CAS RN: 929975-07-5
M. Wt: 235.31
InChI Key: BVQXDHCDCMQKHQ-UHFFFAOYSA-N
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Description

The compound “3-isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one” is a type of thieno[2,3-d]pyrimidin-4(3H)-one . These compounds have been designed, synthesized, and screened against Mycobacteria as part of a program to develop new antitubercular agents . Some of these compounds have shown significant antimycobacterial activity against Mycobacterium tuberculosis H37Ra (ATCC 25177) and Mycobacterium bovis BCG (ATCC 35743) .


Synthesis Analysis

The synthesis of these compounds involves the reaction of 2-amino-nicotinonitriles with carbonyls, catalyzed by DBU under microwave irradiation . This process is considered clean, efficient, and facile, and it results in good yield . The DBU–H2O system can be recycled five times without activity loss .


Molecular Structure Analysis

The molecular structure of these compounds is similar to that of adenine, with the N-7 (purine numbering) replaced by a CH group . This makes them analogues of adenine, also known as 7-deazaadenines .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include the cyclocondensation of 2-amino-1H-pyrrole-3-carbonitriles with aryl nitriles . This reaction is facilitated by the use of potassium t-butoxide in boiling t-butanol .

Mechanism of Action

The mechanism of action of these compounds is related to their inhibitory effect on Cytochrome bd oxidase (Cyt-bd), an attractive drug target in Mycobacterium tuberculosis . This is especially relevant in the context of developing a drug combination targeting energy metabolism .

Future Directions

The future directions for these compounds involve further development as potential antitubercular agents . The results showed that compounds 13b and 29e were found to exhibit very good antimycobacterial activity (MIC in the range of 6–8 μM) and the thienopyrimidinones as a class have potential to be developed as antitubercular agents .

properties

IUPAC Name

3-(2-methylpropyl)-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3OS/c1-7(2)6-14-10(15)8-4-3-5-12-9(8)13-11(14)16/h3-5,7H,6H2,1-2H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVQXDHCDCMQKHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C2=C(NC1=S)N=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-isobutyl-2-mercaptopyrido[2,3-d]pyrimidin-4(3H)-one

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